molecular formula C14H12N2O4 B5130429 N-(2-methoxyphenyl)-3-nitrobenzamide

N-(2-methoxyphenyl)-3-nitrobenzamide

Cat. No. B5130429
M. Wt: 272.26 g/mol
InChI Key: IWSWSFKDXBFCSN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 268.26 g/mol.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-methoxyphenyl)-3-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-methoxyphenyl)-3-nitrobenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(2-methoxyphenyl)-3-nitrobenzamide has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, N-(2-methoxyphenyl)-3-nitrobenzamide has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-3-nitrobenzamide has several advantages for lab experiments, including its high solubility in organic solvents and its stability under various conditions. However, N-(2-methoxyphenyl)-3-nitrobenzamide is relatively expensive and may not be readily available in some labs. In addition, N-(2-methoxyphenyl)-3-nitrobenzamide has limited water solubility, which may limit its applications in aqueous systems.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-3-nitrobenzamide. One area of research is the synthesis of N-(2-methoxyphenyl)-3-nitrobenzamide derivatives with improved pharmacological activities, such as increased potency and selectivity. Another area of research is the development of N-(2-methoxyphenyl)-3-nitrobenzamide-based materials with novel properties, such as improved conductivity and optical properties. In addition, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-3-nitrobenzamide and to identify its molecular targets. Finally, studies on the environmental fate and transport of N-(2-methoxyphenyl)-3-nitrobenzamide and other nitroaromatic compounds are needed to assess their potential impact on the environment.

Scientific Research Applications

N-(2-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-methoxyphenyl)-3-nitrobenzamide has been shown to have antitumor and anti-inflammatory properties. N-(2-methoxyphenyl)-3-nitrobenzamide has also been used as a starting material for the synthesis of several other compounds with potential pharmacological activities. In material science, N-(2-methoxyphenyl)-3-nitrobenzamide has been used as a building block for the synthesis of functional materials, such as liquid crystals and organic semiconductors. In environmental science, N-(2-methoxyphenyl)-3-nitrobenzamide has been used as a model compound to study the fate and transport of nitroaromatic compounds in the environment.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-13-8-3-2-7-12(13)15-14(17)10-5-4-6-11(9-10)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSWSFKDXBFCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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